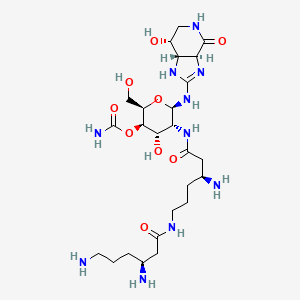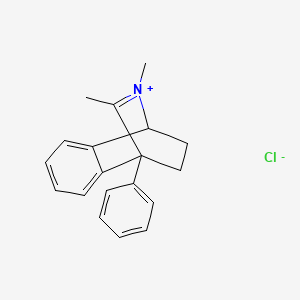
Talopramhydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Talopramhydrochlorid wurde umfassend im Hinblick auf seine potenziellen antidepressiven Wirkungen untersucht. Seine primäre Anwendung in der wissenschaftlichen Forschung umfasst:
Chemie: Wird als Modellverbindung verwendet, um die Struktur-Wirkungs-Beziehung von Noradrenalin-Wiederaufnahmehemmern zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf Noradrenalintransporter in neuronalen Zellen.
Medizin: Als potenzielle Behandlung von Depressionen und anderen affektiven Störungen untersucht.
Industrie: Obwohl nicht kommerzialisiert, liefern seine Synthese und Eigenschaften wertvolle Erkenntnisse für die Entwicklung ähnlicher Verbindungen.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen durch selektive Hemmung des Noradrenalintransporters (NET), wodurch die Konzentration von Noradrenalin im synaptischen Spalt erhöht wird . Diese Wirkung verstärkt die Neurotransmission und wird als zu seinen antidepressiven Wirkungen beizutragen angenommen. Die molekularen Ziele umfassen das NET-Protein, und die beteiligten Pfade beziehen sich hauptsächlich auf die Noradrenalin-Signalgebung.
Ähnliche Verbindungen:
Citalopram: Ein selektiver Serotonin-Wiederaufnahmehemmer (SSRI) mit einem anderen pharmakologischen Profil.
Melitracen: Ein weiteres Antidepressivum, das strukturell mit Talopram verwandt ist.
Talsupram: Eine Verbindung, die Talopram ähnelt, aber andere klinische Ergebnisse zeigt.
Einzigartigkeit: this compound ist einzigartig in seiner selektiven Hemmung des Noradrenalintransporters, wodurch es sich von SSRIs wie Citalopram unterscheidet, die Serotonintransporter anvisieren. Diese Spezifität macht es zu einer wertvollen Verbindung, um die Rolle von Noradrenalin bei der Stimmungsregulation und der antidepressiven Wirksamkeit zu untersuchen.
Wirkmechanismus
Target of Action
Talopram hydrochloride is a selective norepinephrine reuptake inhibitor (NRI) . Its primary target is the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine (also known as noradrenaline) from the synaptic cleft back into the presynaptic neuron .
Mode of Action
Talopram hydrochloride binds to the norepinephrine transporter, inhibiting the reuptake of norepinephrine. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, which can then bind to and activate post-synaptic norepinephrine receptors . This results in enhanced noradrenergic neurotransmission .
Biochemical Pathways
Norepinephrine is involved in various physiological processes, including attention, response to stress, and regulation of mood .
Pharmacokinetics
It is known that the pharmacokinetics of drugs in this class can be influenced by factors such as absorption, distribution, metabolism, and excretion . For example, citalopram, a drug structurally similar to talopram, has linear pharmacokinetics and is mainly metabolized in the liver, with a mean terminal half-life of about 35 hours .
Result of Action
The primary result of talopram hydrochloride’s action is an increase in noradrenergic neurotransmission due to the inhibition of norepinephrine reuptake . This can lead to changes in mood, attention, and response to stress .
Action Environment
The action, efficacy, and stability of talopram hydrochloride, like other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and individual patient factors such as age, sex, genetic factors, and overall health status .
Biochemische Analyse
Biochemical Properties
This interaction with the norepinephrine transporter is crucial in its role as a selective norepinephrine reuptake inhibitor .
Molecular Mechanism
The molecular mechanism of action of Talopram hydrochloride involves its binding to the norepinephrine transporter, inhibiting the reuptake of norepinephrine. This increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Talopramhydrochlorid beinhaltet ein zufälliges Umlagerungsprodukt bei der Synthese von Melitracen . Der Prozess beginnt mit der Herstellung eines Phenylphthalenderivats, das dann zu Talopram modifiziert wird. Zu den spezifischen Reaktionsbedingungen gehören die Verwendung organischer Lösungsmittel und Katalysatoren, um die Umlagerung und nachfolgende Reaktionen zu erleichtern.
Industrielle Produktionsmethoden: Obwohl this compound nie kommerzialisiert wurde, würde seine Produktion wahrscheinlich Standardverfahren der pharmazeutischen Herstellung umfassen. Dies beinhaltet die Synthese des pharmazeutischen Wirkstoffs (API) gefolgt von der Reinigung, Kristallisation und Formulierung in einer geeigneten Darreichungsform.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Talopramhydrochlorid unterliegt aufgrund seiner aromatischen Struktur hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Umfassen typischerweise Halogenierungsmittel oder Nucleophile.
Oxidationsreaktionen: Können Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwenden.
Reduktionsreaktionen: Setzen häufig Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid ein.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Halogenierung Halogenatome in den aromatischen Ring einführen, während die Oxidation Alkoholgruppen zu Ketonen oder Carbonsäuren umwandeln kann.
Vergleich Mit ähnlichen Verbindungen
Citalopram: A selective serotonin reuptake inhibitor (SSRI) with a different pharmacological profile.
Melitracen: Another antidepressant structurally related to talopram.
Talsupram: A compound similar to talopram but with different clinical outcomes.
Uniqueness: Talopram hydrochloride is unique in its selective inhibition of the norepinephrine transporter, distinguishing it from SSRIs like citalopram, which target serotonin transporters. This specificity makes it a valuable compound for studying the role of norepinephrine in mood regulation and antidepressant efficacy.
Eigenschaften
IUPAC Name |
3-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16;/h4-8,10-13,21H,9,14-15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXJIRQPHHWYGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7182-51-6 (Parent) | |
| Record name | Talopram hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601020621 | |
| Record name | Talopram hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7013-41-4 | |
| Record name | Talopram hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talopram hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601020621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7013-41-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TALOPRAM HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X97008FCC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-](/img/structure/B1681158.png)




![3-[5-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1681165.png)
